molecular formula C18H25N3O5S B2874862 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 1235391-25-9

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2874862
CAS No.: 1235391-25-9
M. Wt: 395.47
InChI Key: MMMCTCBQYFTBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its versatility and presence in numerous biologically active molecules . The structure is further modified with a cyclopropanesulfonyl group—a motif found in potent, selective molecular probes like the MrgX1 receptor modulator ML382 —and an N-(2-methoxyphenyl)ethanediamide moiety. This specific combination of features suggests potential for interaction with various enzymatic and receptor targets. Researchers may investigate this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns. Its applications could span the development of potential therapeutics for central nervous system disorders, oncology, and other disease areas, leveraging the pharmacodynamic properties of its constituent parts. The presence of the sulfonamide group also aligns with compounds studied for their ability to modulate biological pathways, such as ferroptosis in cancer cells . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the compound's properties, mechanism of action, and specific research value.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-26-16-5-3-2-4-15(16)20-18(23)17(22)19-12-13-8-10-21(11-9-13)27(24,25)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCTCBQYFTBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine The oxalamide moiety is then formed through a condensation reaction between an oxalyl chloride derivative and the amine group on the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of catalysts and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Key Substituents Molecular Weight Notable Functional Groups Reference
Target Compound Piperidin-4-ylmethyl Cyclopropanesulfonyl, 2-methoxyphenyl-ethanediamide Calculated: ~437.5 g/mol* Sulfonamide, ethanediamide -
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide () Piperidin-4-ylmethyl 2-Methylsulfanylphenyl, 4-(trifluoromethoxy)phenyl-ethanediamide 481.533 g/mol Thioether, ethanediamide
Cyclopropylfentanyl () 4-Anilidopiperidine Cyclopropanecarboxamide, 2-phenylethyl 348.49 g/mol Carboxamide, phenethyl
W-15 () 2-Piperidinylidene 4-Chlorophenylsulfonamide, 2-phenylethyl Not Provided Sulfonamide, phenethyl

Note: Molecular weight for the target compound estimated based on formula (C₁₉H₂₅N₃O₄S).

Key Observations:
  • Sulfonamide vs. Carboxamide : The target compound and W-15 share a sulfonamide group, which enhances metabolic stability compared to carboxamide-based analogs like cyclopropylfentanyl .
  • Aryl Modifications : The 2-methoxyphenyl group in the target compound may reduce lipophilicity compared to the 4-(trifluoromethoxy)phenyl group in ’s analog, impacting blood-brain barrier permeability .

Pharmacological Implications

Table 2: Hypothesized Pharmacological Profiles Based on Structural Analogs
Compound Likely Target Potency (Relative to Fentanyl) Metabolic Stability Reference
Target Compound Opioid receptors (μ/κ) Inferred lower High (sulfonamide group resides esterase cleavage)
Cyclopropylfentanyl μ-opioid receptor 50–100x Moderate (carboxamide susceptible to hydrolysis)
Compound Unknown (possibly CNS targets) Not reported High (trifluoromethoxy enhances stability)
W-15 σ receptor (hypothesized) Not reported Moderate
Key Findings:
  • Receptor Selectivity : The ethanediamide linkage in the target compound may mimic the anilido group in fentanyl derivatives, suggesting μ-opioid receptor affinity. However, the cyclopropanesulfonyl group could introduce steric hindrance, reducing potency compared to cyclopropylfentanyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.